molecular formula C18H17BrN4O3S B3935342 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B3935342
M. Wt: 449.3 g/mol
InChI Key: YAJDVGFJSPTIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide, also known as BNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BNTB is a thiol-reactive compound that can be used to identify and characterize thiol-containing proteins in biological systems.

Mechanism of Action

2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide reacts with thiol-containing proteins through a thiol-disulfide exchange reaction. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide contains a thiol-reactive group (carbonothioyl) that can react with the thiol group of cysteine residues in proteins. The reaction between 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide and thiol-containing proteins results in the formation of a stable thioether bond, which allows for the selective labeling of thiol-containing proteins.
Biochemical and Physiological Effects:
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to selectively label thiol-containing proteins in a variety of biological systems, including cells and tissues. The labeling of thiol-containing proteins with 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can provide valuable information about their function and regulation. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has also been used to study the redox state of thiol-containing proteins in biological systems. The redox state of thiol-containing proteins plays a crucial role in many biological processes, including oxidative stress, aging, and disease.

Advantages and Limitations for Lab Experiments

2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several advantages for lab experiments. It is a selective and sensitive probe for thiol-containing proteins, allowing for the identification and characterization of these proteins in complex biological systems. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is also easy to use and does not require specialized equipment or expertise. However, 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has some limitations. It can react with other thiol-containing molecules in biological systems, which can lead to nonspecific labeling. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide also requires the use of reducing agents, such as dithiothreitol or β-mercaptoethanol, to maintain the reduced state of thiol-containing proteins.

Future Directions

There are several future directions for the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in scientific research. One potential application is the development of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based probes for the imaging of thiol-containing proteins in living cells and tissues. The development of such probes could provide valuable information about the function and regulation of thiol-containing proteins in vivo. Another potential application is the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in drug discovery and development. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based assays could be used to screen for compounds that selectively target thiol-containing proteins, which could lead to the development of new drugs for the treatment of diseases. Finally, the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in combination with other labeling techniques, such as mass spectrometry, could provide a more comprehensive understanding of the function and regulation of thiol-containing proteins in biological systems.
Conclusion:
In conclusion, 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a thiol-reactive compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can selectively label thiol-containing proteins in complex biological systems, allowing researchers to study their function and regulation. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several advantages for lab experiments, including its selectivity and sensitivity, but also has some limitations. There are several future directions for the use of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in scientific research, including the development of 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide-based probes for imaging and drug discovery.

Scientific Research Applications

2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been used extensively in scientific research to identify and characterize thiol-containing proteins in biological systems. Thiol-containing proteins play a crucial role in many biological processes, including signal transduction, enzyme catalysis, and protein folding. 2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide can selectively label thiol-containing proteins in complex biological systems, allowing researchers to study their function and regulation.

properties

IUPAC Name

2-bromo-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDVGFJSPTIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Reactant of Route 4
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.